molecular formula C9H12FNO2S B13213798 1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide

1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide

Cat. No.: B13213798
M. Wt: 217.26 g/mol
InChI Key: NVVAYIABWCIIKM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C9H12FNO2S It is characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to an ethane-1-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide typically involves the reaction of 2-fluoro-4-methylbenzene with ethane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methyl groups on the phenyl ring can enhance the compound’s binding affinity and specificity towards these targets. The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

  • 2-amino-N-(2-fluoro-4-methylphenyl)ethane-1-sulfonamide
  • 2-(4-methylphenyl)ethane-1-sulfonamide

Comparison: 1-(2-Fluoro-4-methylphenyl)ethane-1-sulfonamide is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. In comparison, 2-amino-N-(2-fluoro-4-methylphenyl)ethane-1-sulfonamide has an additional amino group, which can alter its solubility and interaction with biological targets. Similarly, 2-(4-methylphenyl)ethane-1-sulfonamide lacks the fluoro group, which can affect its overall reactivity and binding properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a variety of reactions and interact with specific molecular targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

1-(2-fluoro-4-methylphenyl)ethanesulfonamide

InChI

InChI=1S/C9H12FNO2S/c1-6-3-4-8(9(10)5-6)7(2)14(11,12)13/h3-5,7H,1-2H3,(H2,11,12,13)

InChI Key

NVVAYIABWCIIKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)S(=O)(=O)N)F

Origin of Product

United States

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